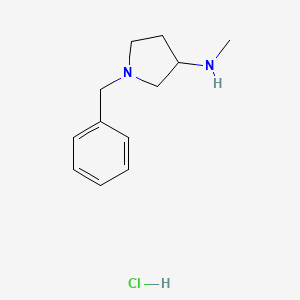
1-benzyl-N-methylpyrrolidin-3-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-methylpyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C12H18N2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-methylpyrrolidin-3-amine hydrochloride typically involves the alkylation of pyrrolidine derivatives. One common method is the reaction of N-methylpyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of 1-benzyl-N-methylpyrrolidin-3-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-methylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine.
Substitution: The major products depend on the substituents used in the reaction.
Scientific Research Applications
1-benzyl-N-methylpyrrolidin-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-benzyl-N-methylpyrrolidin-3-amine hydrochloride can be compared with other similar compounds such as:
1-benzyl-3-methylpyrrolidin-3-amine: Similar structure but different substitution pattern.
N-benzyl-N-methylpyrrolidin-3-amine: Similar structure but different functional groups.
1-benzyl-3-methylpyrrolidine: Lacks the amine group, leading to different chemical properties.
The uniqueness of 1-benzyl-N-methylpyrrolidin-3-amine hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Biological Activity
1-Benzyl-N-methylpyrrolidin-3-amine hydrochloride is a compound belonging to the class of pyrrolidine derivatives. Its molecular formula is C₁₂H₁₉ClN₂, with a molecular weight of 232.75 g/mol. This compound has garnered interest due to its potential biological activities, particularly in relation to neurotransmitter systems.
Pharmacological Profile
The biological activity of 1-benzyl-N-methylpyrrolidin-3-amine hydrochloride is primarily associated with its interaction with various neurotransmitter receptors. Research indicates that it exhibits significant binding affinity and efficacy at several receptors, including:
- 5-HT Receptors : The compound has shown promising results in binding studies, particularly with the 5-HT2A receptor, where it demonstrated high affinity (pKi values ranging from 7.89 to 9.19) .
- Dopamine Receptors : Studies suggest that it may influence dopaminergic pathways, which are crucial in the treatment of psychiatric disorders .
Structure-Activity Relationship (SAR)
The structural modifications of the pyrrolidine ring have been pivotal in enhancing the biological activity of this compound. For instance, the introduction of various aryl groups has been found to significantly affect receptor affinity and functional activity:
| Compound Name | pKi Value | Receptor Type |
|---|---|---|
| Compound 1 | 7.89 | 5-HT2A |
| Compound 2 | 8.30 | D2 |
| Compound 3 | 6.60 | D3 |
These findings highlight the importance of SAR studies in optimizing the pharmacological properties of pyrrolidine derivatives .
Neuroleptic Activity
In a series of experiments focusing on neuroleptic activity, compounds derived from 1-benzyl-N-methylpyrrolidin-3-amine hydrochloride were evaluated for their effects on apomorphine-induced stereotyped behavior in rats. The results indicated that certain derivatives exhibited significantly enhanced activity compared to traditional neuroleptics such as haloperidol and metoclopramide:
- YM-09151-2 : This compound was found to be 13 times more potent than haloperidol and 408 times more potent than metoclopramide in inhibiting stereotyped behavior .
- The study concluded that modifications leading to increased antistereotypic activity while minimizing side effects could position these compounds as viable alternatives in psychosis treatment.
Metabolic Stability
Further investigations into metabolic stability revealed that modifications to the pyrrolidine structure could enhance resistance to metabolic degradation. For example, replacing labile functional groups with more stable bioisosteres has been suggested to improve pharmacokinetic profiles .
Properties
Molecular Formula |
C12H19ClN2 |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
1-benzyl-N-methylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11;/h2-6,12-13H,7-10H2,1H3;1H |
InChI Key |
PWVRTDPGWXFFMH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















